3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol
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Overview
Description
3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Addition of Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol involves its interaction with specific molecular targets such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets would depend on the specific biological context and require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol
- 3-(1-Benzylpiperidin-4-yl)-3-(propylamino)propan-1-ol
- 3-(1-Benzylpiperidin-4-yl)-3-(butylamino)propan-1-ol
Uniqueness
3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the ethylamino group, in particular, may influence its binding affinity and selectivity for certain biological targets.
Properties
Molecular Formula |
C17H28N2O |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C17H28N2O/c1-2-18-17(10-13-20)16-8-11-19(12-9-16)14-15-6-4-3-5-7-15/h3-7,16-18,20H,2,8-14H2,1H3 |
InChI Key |
YCMCVQFNIYBHST-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCO)C1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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